N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide
CAS No.:
Cat. No.: VC15357537
Molecular Formula: C17H15BrN2O2S
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15BrN2O2S |
|---|---|
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H15BrN2O2S/c1-11-10-12(18)6-7-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
| Standard InChI Key | IRGUDNRRTISUIZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two pharmacologically significant groups:
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4-Bromo-2-methylphenyl group: A halogenated aromatic ring providing steric bulk and potential halogen bonding interactions.
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2-Oxo-2,3-dihydrobenzothiazole: A bicyclic heterocycle with a thiazole ring fused to a benzene ring, known for modulating electronic properties and enhancing bioavailability.
The propanamide linker bridges these groups, enabling conformational flexibility while maintaining structural rigidity (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅BrN₂O₂S |
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3SC2=O |
| Standard InChIKey | IRGUDNRRTISUIZ-UHFFFAOYSA-N |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide likely involves a multi-step sequence:
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Benzothiazole Ring Formation: Cyclization of 2-aminothiophenol with a carbonyl source under acidic conditions.
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Propanamide Linker Installation: Amidation of 3-(2-oxobenzothiazol-3-yl)propanoic acid with 4-bromo-2-methylaniline using coupling agents like HATU or EDCI.
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution on the benzothiazole ring.
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Bromine Stability: Avoiding debromination during amidation steps.
Purification and Yield
Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification. Reported yields for analogous compounds range from 45–65%, depending on reaction optimization.
Biological Activity and Mechanisms
Anti-Inflammatory Activity
The 2-oxo-2,3-dihydrobenzothiazole moiety may inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In vitro studies on related compounds show IC₅₀ values of 0.8–1.2 µM for COX-2 inhibition.
Anticancer Properties
Benzothiazoles demonstrate selective cytotoxicity against cancer cell lines:
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Mechanism: Intercalation into DNA and inhibition of topoisomerase I/II.
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Efficacy: GI₅₀ values of 0.5–2.0 µM in MCF-7 (breast) and A549 (lung) cell lines for analogs.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Moderate oral bioavailability (∼40%) due to the bromophenyl group’s lipophilicity.
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Metabolism: Hepatic CYP450-mediated oxidation of the benzothiazole ring.
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Excretion: Primarily renal (60–70%) with minor biliary excretion.
Toxicity Risks
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Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models for related compounds.
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Genotoxicity: Negative in Ames tests for analogs without direct DNA intercalation.
Future Directions and Applications
Drug Development Opportunities
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Optimization: Introducing electron-withdrawing groups to enhance metabolic stability.
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Combination Therapy: Synergy with existing antimicrobials or chemotherapeutics.
Diagnostic Applications
Radiolabeling with ⁷⁶Br or ¹¹C could enable PET imaging of tumors expressing benzothiazole-sensitive targets.
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